5-Hydroxy-1,3-benzoxathiol-2-one

Overview

Description

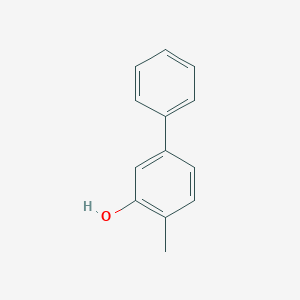

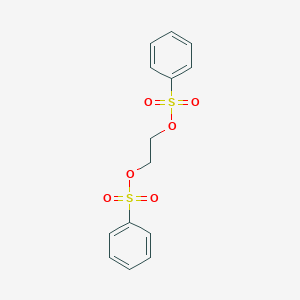

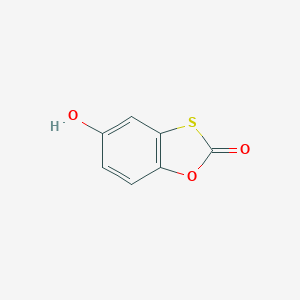

5-Hydroxy-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H4O3S . It is a key intermediate for the preparation of several 1,3-benzoxathiole derivatives, which have shown interesting biological activities as juvenoids, insecticides, and/or synergists for natural and synthetic insecticides .

Molecular Structure Analysis

5-Hydroxy-1,3-benzoxathiol-2-one contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carbonate (-thio) derivative, and 1 aromatic .

Chemical Reactions Analysis

5-Hydroxy-1,3-benzoxathiol-2-one is involved in the synthesis of several 1,3-benzoxathiole derivatives such as acetals, ethers, sulfonates, esters, etc .

Physical And Chemical Properties Analysis

5-Hydroxy-1,3-benzoxathiol-2-one has a molecular weight of 168.17 g/mol . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 71.8 Ų . The exact mass and monoisotopic mass of the compound are 167.98811516 g/mol .

Scientific Research Applications

Synthesis and Derivatives

- 5-Hydroxy-1,3-benzoxathiol-2-one is a key intermediate in the preparation of various 1,3-benzoxathiole derivatives, such as acetals, ethers, sulfonates, and esters. These derivatives have shown promising biological activities, including roles as juvenoids, insecticides, and synergists for other insecticides (Degani, Dolci, & Fochi, 1980).

Biological Activities and Applications

- Hindered phenolic 1,3-benzoxathioles, including derivatives of 5-Hydroxy-1,3-benzoxathiol-2-one, have shown a range of biological properties, such as LPO-lowering, antisuperoxide inhibiting, and SRS-A inhibiting activities. These properties indicate potential applications in the treatment of asthma (Aizawa et al., 1990).

Antiviral and Anticancer Potential

- 1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs, closely related to 5-Hydroxy-1,3-benzoxathiol-2-one, play significant roles in antiviral and anti-neoplastic chemotherapy. Their synthesis and evaluation have been a subject of research, particularly in the context of inhibiting HCV RNA replication and activity against viruses like HIV (Bera et al., 2004).

Potential in Snake Venom Neutralization

- New 1,3-benzoxathiol-2-one sulfonamides have been synthesized and evaluated for their ability to inhibit toxic activities of Bothrops jararaca and B. jararacussu venoms. This research highlights its potential in treating envenomation and aiding antivenom serum therapy (Chazin et al., 2021).

Antipsychotic Agent Research

- Benzoxathiole derivatives, including those of 5-Hydroxy-1,3-benzoxathiol-2-one, have been synthesized and evaluated as potential atypical antipsychotic agents. Their D2 and 5-HT2 antagonist activities in behavioral models indicate their potential in this domain (Dash et al., 2009).

Anti-Inflammatory Therapeutics

- Benzo[g]indole-3-carboxylates, structurally optimized from compounds like 5-Hydroxy-1,3-benzoxathiol-2-one, have been identified as potent inhibitors of 5-lipoxygenase, suggesting potential as anti-inflammatory therapeutics (Karg et al., 2009).

Applications in Herbicide Development

- Compounds related to 5-Hydroxy-1,3-benzoxathiol-2-one have been used in the design and synthesis of herbicidal agents targeting 4-hydroxyphenylpyruvate dioxygenase, a promising target for herbicide discovery (Fu et al., 2017).

Mechanism of Action

Mode of Action

A related compound, a benzoxathiole derivative, has been reported to block lipopolysaccharide-induced nuclear factor-kappab activation and nuclear factor-kappab-regulated gene transcription through inactivating inhibitory kappab kinase beta . This suggests that 5-Hydroxy-1,3-benzoxathiol-2-one might have a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Given its potential role in inhibiting nuclear factor-kappaB activation, it may impact pathways related to inflammation and immune response .

Result of Action

Based on the reported action of a related benzoxathiole derivative, it may have potential anti-inflammatory effects by inhibiting nuclear factor-kappab activation .

Future Directions

5-Hydroxy-1,3-benzoxathiol-2-one is a key intermediate for the preparation of several 1,3-benzoxathiole derivatives, which have shown interesting biological activities as juvenoids, insecticides, and/or synergists for natural and synthetic insecticides . This suggests potential future directions in the development of new insecticides and related compounds.

properties

IUPAC Name |

5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSYJLOFQVPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228075 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1,3-benzoxathiol-2-one | |

CAS RN |

7735-56-0 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the interaction of 5-Hydroxy-1,3-benzoxathiol-2-one with organic radicals?

A: Research indicates that 5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives demonstrate significant reactivity towards α-hydroxyalkyl radicals. [] This reactivity suggests potential antioxidant properties, although further investigation is needed to confirm this.

Q2: Can 5-Hydroxy-1,3-benzoxathiol-2-one form chelates with metal ions?

A: Yes, research has shown that 5-Hydroxy-1,3-benzoxathiol-2-one can act as a ligand, forming chelates with copper (II) ions. [] These chelates exhibit interesting magnetic properties due to dipole-dipole coupling between the copper (II) ions, resulting in dimeric species formation both at room temperature and in frozen solutions. []

Q3: Are there efficient synthetic routes available for 5-Hydroxy-1,3-benzoxathiol-2-one?

A: Yes, several synthetic approaches to 5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives have been explored. One method utilizes chrysenequinonecarboxylic acid as a starting material. [, ] Another approach involves a one-step synthesis using quinones and thiourea. [] Additionally, the reaction of 2-aryl-1,4-benzoquinones with potassium O-butyl carbonodithioate provides another route to these compounds. [] Lastly, the reaction of 2-Aryl-1,4-benzoquinones with thiourea has also been investigated as a synthetic pathway. [] These varied synthetic methods highlight the versatility in accessing this class of compounds.

Q4: Has the structure of 5-Hydroxy-1,3-benzoxathiol-2-one been studied using electron spin resonance (ESR)?

A: Yes, ESR studies have been conducted on copper(II) chelates of 5-Hydroxy-1,3-benzoxathiol-2-one. [] These studies revealed the formation of dimeric species, providing valuable insights into the structural arrangements of these complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)